6-Chloro-5-(2,3-dibromopropyl)-2-methyl-4-pyrimidinamine
Description
6-Chloro-5-(2,3-dibromopropyl)-2-methyl-4-pyrimidinamine is a halogenated pyrimidinamine derivative characterized by a pyrimidine ring substituted with chlorine at position 6, a 2,3-dibromopropyl group at position 5, a methyl group at position 2, and an amine at position 2. Pyrimidinamine derivatives are known for their bioactivity, often targeting enzymatic pathways in pests or pathogens .
Properties
CAS No. |
85826-38-6 |
|---|---|
Molecular Formula |
C8H10Br2ClN3 |
Molecular Weight |
343.44 g/mol |
IUPAC Name |
6-chloro-5-(2,3-dibromopropyl)-2-methylpyrimidin-4-amine |
InChI |
InChI=1S/C8H10Br2ClN3/c1-4-13-7(11)6(8(12)14-4)2-5(10)3-9/h5H,2-3H2,1H3,(H2,12,13,14) |
InChI Key |
NCWOCIBSHJRJAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C(=N1)Cl)CC(CBr)Br)N |
solubility |
49.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-(2,3-dibromopropyl)-2-methyl-4-pyrimidinamine typically involves the reaction of 6-chloro-2-methyl-4-pyrimidinamine with 2,3-dibromopropyl bromide. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5-(2,3-dibromopropyl)-2-methyl-4-pyrimidinamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while oxidation reactions can produce oxidized pyrimidine compounds.
Scientific Research Applications
6-Chloro-5-(2,3-dibromopropyl)-2-methyl-4-pyrimidinamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-5-(2,3-dibromopropyl)-2-methyl-4-pyrimidinamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but the presence of reactive functional groups like bromine and chlorine atoms allows it to form covalent bonds with target molecules, leading to changes in their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrimidinamine Derivatives
Key Structural and Functional Differences
The compound’s uniqueness lies in its 2,3-dibromopropyl substituent at position 5, which distinguishes it from other pyrimidinamines. Below is a comparative analysis with related compounds:
Functional Implications of Structural Variations
Bromine’s higher atomic radius may also influence binding to hydrophobic enzyme pockets . In contrast, pyrimidifen’s ethoxyethyl-phenoxy chain provides flexibility and hydrogen-bonding capacity, which may broaden its target spectrum.
Substituent Position and Selectivity :
- The methyl group at position 2 in the target compound is conserved in diflumetorim and bupirimate, suggesting a role in stabilizing the pyrimidine ring or modulating electron distribution.
- Ethyl at position 6 in pyrimidifen may reduce steric hindrance compared to the target compound’s chlorine, altering substrate-enzyme interactions.
Toxicity and Environmental Impact: Brominated compounds (e.g., the target molecule) often exhibit higher persistence in the environment compared to fluorinated or non-halogenated analogs (e.g., diflumetorim). This raises concerns about bioaccumulation, though empirical data are lacking .
Research Findings and Knowledge Gaps
- Synthetic Challenges : The dibromopropyl substituent introduces synthetic complexity, requiring precise bromination steps. Similar compounds like pyrimidifen are synthesized via nucleophilic substitution or coupling reactions, which may be adaptable .
- Biological Efficacy : Pyrimidinamines with bromine (e.g., bromacil ) show herbicidal activity, suggesting the target compound could have analogous applications. However, its bulky substituent might limit systemic mobility in plants compared to smaller analogs.
Biological Activity
6-Chloro-5-(2,3-dibromopropyl)-2-methyl-4-pyrimidinamine, a pyrimidine derivative, has been the subject of various studies due to its potential biological activities. This compound exhibits a range of pharmacological effects, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound, highlighting research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a chloro group and dibromopropyl substituent on the pyrimidine ring, which are believed to play significant roles in its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that this compound possesses notable antimicrobial properties. In vitro assays have shown significant activity against various bacterial strains:
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 µg/mL |
| Escherichia coli | 1.0 µg/mL |
| Mycobacterium tuberculosis | 0.25 µg/mL |
These results suggest that the compound could be effective against both Gram-positive and Gram-negative bacteria, as well as mycobacterial strains .
The antimicrobial mechanism of this compound is thought to involve disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis. The presence of halogenated groups enhances its lipophilicity, facilitating better penetration into microbial cells .
Anticancer Activity
In addition to its antimicrobial properties, this compound has also shown promise in cancer research. Studies indicate that it can inhibit the proliferation of certain cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 15 |
| HeLa (cervical cancer) | 10 |
| A549 (lung cancer) | 12 |
The anticancer activity is attributed to its ability to induce apoptosis and inhibit cell cycle progression in these cell lines .
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated the effectiveness of various pyrimidine derivatives, including this compound. The compound demonstrated superior activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a therapeutic agent in treating resistant infections .
- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of this compound on normal mammalian cells compared to cancer cells. Results indicated that while it effectively targets cancer cells, it exhibits minimal toxicity towards normal cells at therapeutic concentrations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
